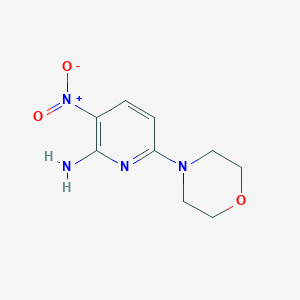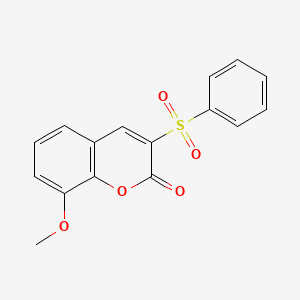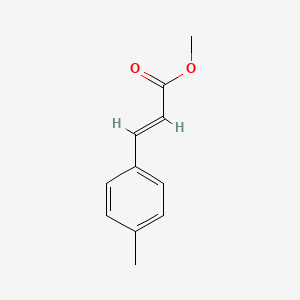
6-Morpholin-4-yl-3-nitro-2-pyridylamine
Descripción general
Descripción
The compound “6-Morpholin-4-yl-3-nitro-2-pyridylamine” is a complex organic molecule. It likely contains a morpholine ring, which is a common feature in many bioactive compounds . The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The compound also likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a nitro group (-NO2) and an amine group (-NH2) suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of “6-Morpholin-4-yl-3-nitro-2-pyridylamine” would likely be characterized by the presence of the morpholine and pyridine rings. The positions of the nitro and amine groups would be determined by the numbering of the atoms in the pyridine ring .Chemical Reactions Analysis
The presence of the nitro and amine groups suggests that “6-Morpholin-4-yl-3-nitro-2-pyridylamine” could participate in a variety of chemical reactions. The nitro group could potentially be reduced to an amine group, and the existing amine group could participate in reactions with acids, bases, or other electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Morpholin-4-yl-3-nitro-2-pyridylamine” would depend on the exact structure of the compound and the positions of the functional groups. Some general properties could potentially be predicted based on the presence of the morpholine and pyridine rings and the nitro and amine groups .Aplicaciones Científicas De Investigación
Stereoselective Reactions
One study focused on the Michael addition of various nucleophiles to a nitroolefin derivative, which is related to the synthesis of substituted amines, including morpholine derivatives. This research is significant for understanding the stereoselective reactions of these compounds (Ohta et al., 1996).
Synthesis of Biologically Active Compounds
Another research highlighted the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate in synthesizing biologically active compounds. This study plays a vital role in developing new anticancer drugs (Linxiao Wang et al., 2016).
Hydrogen-bonded Sheet Structures
Research on hydrogen-bonded sheet structures in various morpholin-4-yl derivatives, including anionic and hydrated versions, provided insights into electronic polarization and molecular geometry, crucial for understanding the physical and chemical properties of these compounds (Orozco et al., 2008).
Dyes for Synthetic-Polymer Fibres
A study on the condensation of naphthalic anhydride with cyclic secondary amines, including morpholine, led to the development of dyes for synthetic-polymer fibers. This research contributes to the textile industry by providing new coloration options (Peters & Bide, 1985).
Insecticidal Properties
Research on pyridine derivatives, including morpholine compounds, revealed their potential as insecticides, especially against the cowpea aphid. This study contributes to the development of new, effective insecticides (Bakhite et al., 2014).
Nucleophilic Substitution Reactions
A study on the nucleophilic substitution of tetrachloronitrobenzene with secondary amines, including morpholine, under high pressure, provided valuable insights into the selectivity and product ratio in these reactions, which is significant for organic synthesis (Ibata et al., 1994).
Catalytic Reactions
Research has been conducted on direct catalytic enantio- and diastereoselective Michael addition reactions using morpholine derivatives as catalysts. This study is crucial for developing new methods in asymmetric synthesis (Betancort & Barbas, 2001).
Synthesis of Lanthanide-Based Probes
A study on lanthanide-based probes for detecting nitroaromatic compounds in water involved the use of a pyridyl–carboxylate ligand, a critical advancement in environmental monitoring and detection technology (Khullar et al., 2019).
Direcciones Futuras
The potential applications and future directions for “6-Morpholin-4-yl-3-nitro-2-pyridylamine” would likely depend on its physical and chemical properties and any biological activity it might have. If the compound has interesting biological activity, it could potentially be developed into a pharmaceutical drug .
Propiedades
IUPAC Name |
6-morpholin-4-yl-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c10-9-7(13(14)15)1-2-8(11-9)12-3-5-16-6-4-12/h1-2H,3-6H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIFCWMHMGEUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735067.png)
![2-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2735068.png)

![diethyl 1-[2-(N-benzyl-4-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate](/img/structure/B2735073.png)
![3-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2735074.png)
![3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2735075.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2735076.png)
![4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2735079.png)
![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2735080.png)



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2735087.png)
![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2735089.png)